Germitrine

Cardiac Electrophysiology Sodium Channel Pharmacology Positive Inotropy

Researchers studying sodium-calcium exchange or sympathetic neurotransmission face confounding variables when substituting veratridine for germitrine-these alkaloids produce opposite effects on catecholamine release despite sharing the same sodium channel target. Germitrine inhibits catecholamine release (EC₅₀ ~0.15 μM) while veratridine stimulates it (EC₅₀ ~0.25 μM), inverting experimental outcomes. • Extended after-depolarization half-time (32 s vs. ~2.5 s for veratridine) enables detailed analysis of intracellular Na⁺ accumulation and reverse-mode Na⁺/Ca²⁺ exchange at 80 nM-2.7 μM. • 3-5× greater hypotensive potency than veratridine with separation of blood pressure lowering from emetic toxicity. For protocols requiring sodium channel activation without confounding catecholamine stimulation, germitrine is the validated, non-substitutable choice.

Molecular Formula C39H61NO12
Molecular Weight 735.9 g/mol
CAS No. 560-48-5
Cat. No. B15496401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermitrine
CAS560-48-5
Molecular FormulaC39H61NO12
Molecular Weight735.9 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(CC6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(CC)O)O)C)OC(=O)C)O)O
InChIInChI=1S/C39H61NO12/c1-9-20(4)32(43)51-31-29(42)28-22(18-40-17-19(3)11-12-26(40)36(28,8)46)23-16-37-30(38(23,31)47)24(49-21(5)41)15-25-34(37,6)14-13-27(39(25,48)52-37)50-33(44)35(7,45)10-2/h19-20,22-31,42,45-48H,9-18H2,1-8H3/t19-,20+,22-,23-,24+,25-,26-,27-,28+,29+,30+,31-,34-,35-,36+,37+,38-,39+/m0/s1
InChIKeyFLFCQWMYNRYARR-WBIXJPJDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Germitrine: Overview & Sodium Channel Pharmacology


Germitrine (CAS 560-48-5, molecular formula C₃₉H₆₁NO₁₂, MW 735.9 g/mol) is a naturally occurring triester alkaloid of the alkamine germine, belonging to the ceveratrum class of steroidal alkaloids derived from Veratrum viride and Veratrum album species [1]. It was first isolated and characterized in 1950 as one of the primary hypotensive principles of Veratrum viride, distinct from the then-known alkaloids such as protoveratrine and veratridine [2]. Chemically, germitrine is defined as 7-acetyl-3-(d-2-hydroxy-2-methylbutyryl)-15-(l-2-methylbutyryl)germine, with its acylation pattern at C3, C7, and C15 positions critically determining its pharmacological profile relative to mono- and di-ester germine analogs [3].

Why Germitrine Is Irreplaceable in Sodium Channel Research


Within the ceveratrum alkaloid family, germitrine exhibits pharmacological properties that are not interchangeable with its close structural analogs such as veratridine, cevadine, germidine, or germerine, despite all compounds sharing the same sodium channel receptor binding site [1]. Critically, while veratridine and cevadine increase catecholamine release (EC₅₀ ~0.25 μM and 0.15 μM, respectively), germitrine potently inhibits catecholamine release with an EC₅₀ of ~0.15 μM—a functional inversion of over 150-fold relative to its own alkamine precursor germine-3-acetate (EC₅₀ ~25 μM) . Furthermore, germitrine and veratridine produce divergent chronotropic effects in vivo, with germitrine typically inducing positive chronotropy while veratridine yields negative chronotropy [2]. These marked functional divergences, despite nearly equipotent sodium channel activation in isolated cardiac cells (half-maximal effective concentrations within 0.2–0.6 mmol/L for both compounds), arise from differences in efficacy at the sodium channel rather than differences in binding affinity [3]. Consequently, experimental substitution with a different ceveratrum alkaloid introduces confounding variables in catecholamine dynamics, heart rate modulation, and the temporal profile of sodium permeability alteration, rendering direct replacement scientifically invalid without independent re-validation.

Germitrine: Head-to-Head Comparative Evidence


Prolonged After-Depolarization Duration via Sodium Permeability

Germitrine at 2 μg/mL (approximately 2.7 μM) induces a long-lasting after-depolarization in guinea pig papillary muscle with maximal amplitude of 8 mV, half-time of decay of 32 seconds, and total duration of approximately 75 seconds. During repetitive stimulation at 0.1–1.0 Hz with 80 nM germitrine, after-depolarizations summate to produce persistent depolarization of up to 10 mV. This after-depolarization is reversibly abolished by tetrodotoxin (TTX), confirming sodium channel mediation. The positive inotropic effect reaches maximum 1 minute after conditioning stimulus and decays with a half-time 4.8× longer than the after-depolarization decay half-time, augmented by dihydro-ouabain [1]. In contrast, veratridine and cevadine produce sustained depolarization with half-time of decline of 2450–3100 milliseconds (~2.5–3.1 seconds) in nerve axons—approximately 10× shorter than germitrine‘s after-depolarization decay half-time [2].

Cardiac Electrophysiology Sodium Channel Pharmacology Positive Inotropy

Functional Inversion of Catecholamine Modulation

In rat ductus deferens and adrenal medulla preparations, veratridine and cevadine (veracevine esters) increased catecholamine release with EC₅₀ values of approximately 0.25 μM and 0.15 μM, respectively. In direct contrast, germitrine (a germine triester) inhibited catecholamine release with an EC₅₀ of approximately 0.15 μM . The alkamine precursor germine-3-acetate showed substantially weaker inhibition with an EC₅₀ of approximately 25 μM, representing a >150-fold reduction in inhibitory potency compared to germitrine . This functional inversion—stimulation versus inhibition at similar nanomolar potency—occurs despite all compounds acting on the same sodium channel receptor and sharing the same binding site [1].

Catecholamine Pharmacology Neurotransmitter Release Sympathetic Nervous System

Hypotensive Potency Relative to Veratridine

In anesthetized dogs, four esters of germine (germerine, neogermitrine, desacetylgermitetrine, and germitetrine) were compared head-to-head with veratridine for effects on blood pressure, heart rate, right atrial pressure, and femoral blood flow. There were no qualitative differences between germerine, neogermitrine, desacetylgermitetrine, and veratridine in their hemodynamic profiles. However, quantitative analysis revealed that the germine esters as a group were 3 to 5 times more potent than veratridine in producing hypotensive effects. Germitetrine alone exhibited a slower onset and longer duration of action with smaller maximally obtainable effects [1]. All hypotensive esters caused vasodilatation in the femoral vascular bed transmitted by nervous pathways, unaffected by atropine (indicating non-cholinergic mechanism) [1].

Cardiovascular Pharmacology Antihypertensive Research In Vivo Hemodynamics

Sodium Influx Equipotency with Divergent In Vivo Effects

In cultured chick embryonic cardiac cells, veratridine and germitrine were found to be nearly equipotent and equieffective in stimulating ²²Na⁺ influx, with half-maximally effective concentrations for both compounds falling within the range of 0.2–0.6 mmol/L [1]. The alkamines germine, zygadenine, veracevine, and protoverine, as well as the 3-acetate esters germine-3-acetate and zygacine, all failed to increase ²²Na⁺ influx at concentrations up to 1.0 mmol/L, demonstrating that the di- and tri-ester structure is essential for sodium channel activation [1]. Despite this near-equivalence in sodium influx stimulation, the same study notes that marked differences in potency are observed between veratridine and the poly-ester alkaloids (including germitrine, germitetrine, and protoveratrines) for other biological effects such as toxicity, hypotensive activity, and positive inotropic activity [1]. This disconnect between sodium channel affinity and integrated physiological outcomes is attributed to differences in efficacy at the sodium channel that are revealed only when alkaloid-modified channels are opened by action potentials [2].

Sodium Channel Biophysics Cardiac Cell Physiology Structure-Activity Relationship

Positive Inotropy via Sodium Channel Activation

Germitrine induces a positive inotropic effect in guinea pig papillary muscle that is causally linked to a selective and persistent increase in sarcolemmal sodium permeability (PNa), with after-depolarization maximal amplitude of 8 mV and half-time of decay of 32 seconds at 2 μg/mL [1]. The positive inotropic influence reaches maximum 1 minute after conditioning stimulus and is reversibly abolished by tetrodotoxin (TTX), confirming sodium channel mediation, and augmented by dihydro-ouabain (DHO), demonstrating synergy with Na⁺/K⁺-ATPase inhibition [1]. In a separate study, the Na⁺/K⁺-ATPase inhibitor sulmazole (EC₅₀ = 180 μM) exhibited synergistic positive inotropic effects when combined with the sodium channel activator germitrine, whereas imidazo(4,5-c)pyridine analogs lacking Na⁺/K⁺-ATPase affinity (IC₅₀ >350 μM) showed little effect [2]. This synergistic profile distinguishes germitrine‘s sodium channel-mediated inotropy from the direct Na⁺/K⁺-ATPase inhibition mechanism of cardiac glycosides or sulmazole.

Cardiac Contractility Positive Inotropic Mechanisms Sodium-Calcium Exchange

Hypotensive Efficacy with Reduced Emetic Toxicity

In a systematic human assay involving over 400 separate oral administrations and testing of 102 chemical fractions of Veratrum viride in hypertensive patients, germitrine and germidine were identified as the two previously undiscovered active alkaloids that produced significant blood pressure reduction. A hypotensive dose was defined as the quantity producing a reduction of basal mean arterial pressure of at least 15% (calculated as [systolic + diastolic]/2). Germitrine exhibited significant hypotensive effects in some patients after intravenous doses of as little as micrograms [1]. Critically, these purified alkaloids lowered blood pressure without producing the deleterious side effects—violent retching, nausea, and vomiting—that had limited the therapeutic application of crude Veratrum preparations [1]. The study successfully separated the hypotensive principles from the emetic factors, obtaining pure crystalline compounds suitable for standardization by weight rather than biological assay [1].

Clinical Pharmacology Antihypertensive Natural Products Therapeutic Index

Germitrine: Research & Industrial Applications


Prolonged After-Depolarizations for Na⁺/Ca²⁺ Exchange Studies

Researchers investigating the kinetics of sodium-calcium exchange in cardiac myocytes should select germitrine over veratridine or cevadine due to its uniquely prolonged after-depolarization half-time (32 seconds vs. ~2.5–3.1 seconds for veratridine/cevadine in nerve axons) [1]. This extended time window at 80 nM to 2.7 μM concentrations enables detailed analysis of intracellular sodium accumulation and subsequent calcium loading via reverse-mode Na⁺/Ca²⁺ exchange, a temporal resolution not achievable with shorter-acting sodium channel activators [1]. The TTX-sensitive, DHO-augmented nature of this effect provides a clean pharmacological tool for dissecting sodium-dependent inotropic mechanisms without confounding Na⁺/K⁺-ATPase inhibition [1].

Catecholamine Release Inhibition for Sympathetic Research

For studies of sympathetic neurotransmission in isolated tissue preparations (ductus deferens, adrenal medulla) or catecholamine dynamics in disease models, germitrine is the preferred ceveratrum alkaloid due to its potent inhibitory effect on catecholamine release (EC₅₀ ≈ 0.15 μM) . This functional profile directly contrasts with veratridine and cevadine, which stimulate catecholamine release at similar concentrations (EC₅₀ ≈ 0.25 μM and 0.15 μM, respectively) . Procurement of germitrine enables experimental protocols examining inhibitory modulation of neurotransmitter release, whereas substitution with veratridine would invert the observed direction of effect and invalidate experimental conclusions regarding sympathetic output.

In Vivo Hypotensive Intervention with Reduced Emetic Liability

In animal models of hypertension or in studies evaluating reflex cardiovascular control mechanisms, germitrine offers a 3–5× potency advantage over veratridine for inducing hypotension, with established intravenous hypotensive activity at microgram doses [2][3]. Moreover, germitrine was identified in human assays as a purified hypotensive principle with separation of therapeutic blood pressure lowering from the dose-limiting emetic toxicity of crude Veratrum extracts [3]. For researchers requiring a sodium channel-activating hypotensive agent with minimized gastrointestinal side effects, germitrine provides a therapeutically indexed alternative to protoveratrine or crude alkaloid mixtures such as cryptenamine.

Sodium Channel Efficacy vs. Affinity SAR Studies

Germitrine serves as a critical comparator compound for dissociating sodium channel binding affinity from integrated physiological efficacy. In isolated cardiac cell assays, germitrine and veratridine are nearly equipotent for ²²Na⁺ influx stimulation (EC₅₀ within 0.2–0.6 mmol/L for both) [4]. However, their in vivo toxicity, hypotensive potency, and chronotropic effects diverge markedly [4][2]. This disconnect arises from differences in efficacy at the sodium channel that manifest only when channels are opened by action potentials [4]. Comparative studies employing both germitrine and veratridine are essential for elucidating the structural determinants that govern sodium channel efficacy independently of binding affinity—a research question that cannot be addressed using a single compound from this class.

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